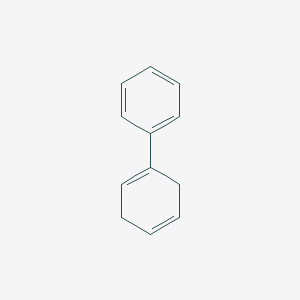
2-Phenyl-1,4-cyclohexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,4-cyclohexadiene is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula: C12H12
- Molecular Weight: 156.22 g/mol
- CAS Number: 13703-52-1
- IUPAC Name: Cyclohexa-1,4-dien-1-ylbenzene
- InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N
Chromatography and Separation Techniques
2-Phenyl-1,4-cyclohexadiene is utilized in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are effective for separating compounds in complex mixtures. A specific application involves the use of Newcrom R1 HPLC columns, which allow for the separation of 2,5-Cyclohexadiene-1,4-dione derivatives under mild conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .
| Method | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile + Water | Separation and analysis of compounds |
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of various organic materials. Its structure allows it to participate in several chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This versatility makes it valuable in synthetic organic chemistry for creating more complex molecules.
Photochemical Studies
This compound has been studied for its photochemical properties. Its ability to undergo photochemical reactions can be exploited in the development of light-sensitive materials and photoinitiators used in polymerization processes .
Case Study 1: HPLC Analysis
A study demonstrated the effectiveness of HPLC methods using this compound for the analysis of pharmaceutical compounds. The research highlighted how this compound could facilitate the separation of active pharmaceutical ingredients from impurities, showcasing its utility in quality control processes within pharmaceutical manufacturing.
Case Study 2: Synthetic Pathways
In another investigation, researchers explored synthetic pathways involving this compound to produce novel polymers with enhanced properties. The study revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.
特性
CAS番号 |
13703-52-1 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
InChIキー |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
正規SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
13703-52-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















